6-Keto-hydrocortisone, also known as 11β-hydroxy-6-keto-pregn-4-ene-3,20-dione, is a significant steroid compound derived from hydrocortisone. It is primarily recognized for its role in the biochemical pathways of steroid metabolism and its potential therapeutic applications. This compound is classified under the category of 21-hydroxysteroids, which are steroids that possess a hydroxyl group at the 21-position of their steroid backbone. It is a derivative of hydrocortisone, which itself is a glucocorticoid hormone produced by the adrenal cortex and is involved in various physiological processes including immune response regulation and metabolism.
6-Keto-hydrocortisone is synthesized through the metabolic conversion of hydrocortisone, which can be obtained from natural sources or synthesized chemically. The classification of this compound places it within the broader category of steroids and steroid derivatives, specifically as a hydroxysteroid. Its structural characteristics align it with glucocorticoids, which are crucial for their anti-inflammatory and immunosuppressive properties.
The synthesis of 6-Keto-hydrocortisone can be approached through several methods:
The molecular structure of 6-Keto-hydrocortisone can be described by its chemical formula and a molar mass of approximately 362.46 g/mol. The structure features:
The presence of these functional groups contributes to its interaction with glucocorticoid receptors, influencing its pharmacological effects.
6-Keto-hydrocortisone participates in several chemical reactions typical for steroids:
Technical details regarding these reactions often involve specific conditions such as temperature, pH, and solvent systems to optimize yields and selectivity.
The mechanism by which 6-Keto-hydrocortisone exerts its effects primarily involves binding to glucocorticoid receptors within target cells. Upon binding:
Data suggest that this compound influences various metabolic pathways, including those involved in glucose metabolism and fat distribution.
Key physical and chemical properties of 6-Keto-hydrocortisone include:
These properties are critical for understanding how the compound behaves in pharmaceutical formulations and biological systems.
6-Keto-hydrocortisone has several scientific applications:
CYP3A4 is the dominant enzyme responsible for the 6β-hydroxylation of cortisol (hydrocortisone), forming 6β-hydroxycortisol—a direct precursor to 6-keto-hydrocortisone. This reaction exemplifies CYP3A4's catalytic versatility, acting on endogenous glucocorticoids despite its primary association with xenobiotic metabolism. In human liver microsomes, CYP3A4 catalyzes cortisol 6β-hydroxylation with a Michaelis constant (Km) of 148 ± 25 μM and a maximal velocity (Vmax) of 27 ± 2 pmol/min/pmol CYP3A4 [3] [4]. The intrinsic clearance (CLint) for this reaction is 0.18 mL/min/nmol CYP3A4, significantly higher than other CYPs [3]. Structurally, cortisol's planar steroidal nucleus binds optimally to CYP3A4's large, flexible active site, positioning the C6 atom for stereoselective hydroxylation. This reaction serves as a critical detoxification pathway, increasing cortisol's water solubility for renal excretion [1] [10].
The bidirectional enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) governs the reversible oxidation of cortisol to cortisone, fundamentally influencing substrate availability for 6β-hydroxylation. Two isoforms differentially regulate this interconversion:
This equilibrium profoundly impacts 6-keto-hydrocortisone generation, as both cortisol and cortisone undergo CYP3A4-mediated 6β-hydroxylation. Studies confirm that 6β-hydroxycortisol and 6β-hydroxycortisone interconvert via the same 11β-HSD system, creating a dynamic metabolic network [3]. Consequently, the combined formation clearance (CLf) of these 6β-hydroxylated metabolites provides a more accurate biomarker of net CYP3A4 activity than either alone [3].
Human liver microsomes (HLMs)—vesicles derived from endoplasmic reticulum—serve as key in vitro models for quantifying 6β-hydroxylation kinetics. HLMs contain functional CYP enzymes and require NADPH as an essential cofactor for catalytic activity [6]. Kinetic profiling reveals:
Table 1: Inhibition of 6β-Hydroxymetabolite Formation in HLMs by Itraconazole [3]
Metabolite | IC50 (nM) | Maximum Inhibition (%) | Unbound IC50,u (nM) |
---|---|---|---|
6β-Hydroxycortisol | 68 | 78 | 3.1 |
6β-Hydroxycortisone | 73 | 85 | 3.4 |
Combined CLf (in vivo) | - | 59 | 1.6 |
The potent inhibition by itraconazole (IC50,u ≈ 3 nM) confirms CYP3A4 dominance. Notably, in vivo inhibition of combined CLf reaches 59% after a 400mg itraconazole dose, suggesting CYP3A4 contributes ~60% (fm,CYP3A4) to total cortisol/cortisone 6β-hydroxylation [3]. Reaction optimization studies identify pH 7.0–7.8 and 30–37°C as ideal for hydroxylase activity in microsomal systems [8].
While CYP3A4 is paramount, minor contributions from CYP2B6 (cortisol 6β-hydroxylation) and CYP2D6 (cortisone 6β-hydroxylation) exist:
Table 2: Kinetic Parameters of Recombinant Human CYPs in 6β-Hydroxylation [3] [4]
Enzyme | Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (mL/min/nmol P450) | Relative Contribution (%) |
---|---|---|---|---|---|
CYP3A4 | Cortisol | 148 ± 25 | 27 ± 2 | 0.18 | >95 |
CYP3A4 | Cortisone | 89 ± 9 | 15.2 ± 0.7 | 0.17 | >95 |
CYP2B6 | Cortisol | Not saturated* | 0.11* | 0.0045* | <1 |
CYP2D6 | Cortisone | Not saturated* | 0.04* | 0.0016* | <1 |
*Apparent values at 25 μM substrate concentration [3]
CYP3A4’s CLint is 40-fold higher than CYP2B6 for cortisol and 106-fold higher than CYP2D6 for cortisone. When adjusted for typical hepatic abundance (CYP3A4 >> CYP2B6 > CYP2D6), CYP3A4 accounts for >95% of total hepatic 6β-hydroxylation capacity [3] [4]. Inhibitor studies using chemical probes corroborate this: troleandomycin (CYP3A inhibitor) reduces cortisol 6β-hydroxylation by 88% in HLMs, whereas CYP2B6 (orphenadrine) or CYP2D6 (quinidine) inhibitors show marginal effects [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3